molecular formula C13H18BrNOS B13974605 N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B13974605
M. Wt: 316.26 g/mol
InChI Key: WZNKPBZEBXRJQP-WHUIICBVSA-N
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Description

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a bromine atom, an indene moiety, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the bromination of 2,3-dihydro-1H-indene to obtain 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a reaction with 2-methylpropane-2-sulfinamide under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the de-brominated indene derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted indene derivatives.

Scientific Research Applications

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromine atom and the sulfinamide group play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-4-chloro-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
  • N-[(1S)-4-fluoro-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide
  • N-[(1S)-4-iodo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide

Uniqueness

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the sulfinamide group provides a unique functional handle for further modifications.

Properties

Molecular Formula

C13H18BrNOS

Molecular Weight

316.26 g/mol

IUPAC Name

N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H18BrNOS/c1-13(2,3)17(16)15-12-8-7-9-10(12)5-4-6-11(9)14/h4-6,12,15H,7-8H2,1-3H3/t12-,17?/m0/s1

InChI Key

WZNKPBZEBXRJQP-WHUIICBVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H]1CCC2=C1C=CC=C2Br

Canonical SMILES

CC(C)(C)S(=O)NC1CCC2=C1C=CC=C2Br

Origin of Product

United States

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